5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(2-phenoxyethyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-8-6-13(7-9-14)16-12-21-18(24-16)17(22)20-10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVCWBJUTRLKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its ability to interact with various biological targets. Studies indicate that it can serve as an inhibitor of specific enzymes or receptors, which is crucial for the treatment of various diseases.
Key Findings:
- Inhibition of Enzymes: The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Preliminary data suggest that it may exhibit selective inhibition similar to established COX inhibitors like Celecoxib .
- Anticancer Activity: There are indications that the compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Further research is necessary to elucidate these mechanisms.
Pharmacological Studies
Pharmacological evaluations have focused on the compound's activity against various biological systems, including its role as a potential antagonist in neuropharmacology.
Research Highlights:
- Neuropharmacological Potential: It has been studied for its effects on neuropeptide receptors, showing promise as an antagonist that could influence neuropeptide signaling pathways . This could have implications for treating conditions such as anxiety and depression.
- Structure-Activity Relationship (SAR): Detailed SAR studies have been conducted to optimize the compound's efficacy by modifying substituents on the oxazole ring and evaluating their effects on biological activity .
Biochemical Applications
The structural characteristics of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide make it valuable in biochemical research.
Applications:
- Probe for Biological Processes: The compound can be utilized as a molecular probe to study specific biological interactions, helping researchers understand complex biochemical pathways .
- Development of Assays: It may serve as a standard or control in various biochemical assays aimed at screening for new drug candidates or understanding disease mechanisms.
Industrial Applications
Beyond its pharmaceutical potential, this compound can be explored for industrial applications, particularly in material science and catalysis.
Potential Uses:
- Material Development: Its unique chemical structure allows it to be incorporated into new materials with specific properties, potentially leading to advancements in polymer science or nanotechnology .
- Catalytic Applications: The compound may also act as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity.
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study:
- A study evaluated the effect of this compound on cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. Further mechanistic studies are ongoing to understand its action at the molecular level.
-
Neuropeptide Receptor Antagonism:
- Research focusing on the interaction of this compound with neuropeptide receptors revealed that it could shift concentration-response curves, indicating potential therapeutic uses in neuropsychiatric disorders.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulation of Receptors: It may interact with cellular receptors, altering their signaling pathways.
Interference with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Oxazole vs. Oxadiazole Derivatives
- Target Compound : Oxazole core with a 4-fluorophenyl group.
- Analog (): Replaces oxazole with 1,3,4-oxadiazole, resulting in N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide (MW: 338.34).
- Analog (): 1,3,4-Oxadiazole with a 4-chloro-2-phenoxyphenyl substituent. The chloro group introduces steric bulk and electron-withdrawing effects, which may alter reactivity compared to the target’s fluorophenyl group .
Oxazole vs. Isoxazole Derivatives
- Analog (): 5-(4-Methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide (MW: 448.48). The isoxazole core differs in oxygen and nitrogen positioning, affecting electronic distribution.
Substituent Variations on the Oxazole Ring
Fluorophenyl vs. Halogenated Phenyl Groups
- Target Compound : 4-Fluorophenyl at position 3.
- Analog (): 4-Chloro-2-phenoxyphenyl substituent. Chlorine’s larger atomic radius and stronger electron-withdrawing nature may reduce solubility compared to fluorine .
- Analog (): 2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide (MW: 416.26).
Methoxy and Carbamoyl Substituents
- Analog (): N-(2-Carbamoylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide. The 2-carbamoylphenyl group introduces hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the target’s phenoxyethyl chain .
- Analog (): 4-Methoxyphenyl substituent.
Carboxamide Side Chain Modifications
Phenoxyethyl vs. Cyclohexyl and Pyrrolidinyl Groups
- Target Compound: 2-Phenoxyethyl chain provides a balance of lipophilicity and flexibility.
- Analog () : Cyclohexyl group. The bulky cyclohexyl substituent may hinder binding in sterically restricted active sites .
- Analog (): N-(1-Cyano-pyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide.
Sulfur-Containing Chains
Biological Activity
5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxazole ring structure, which is known to contribute to various biological activities. The presence of a fluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells, such as enzymes or receptors. This interaction can modulate various biological pathways, including signal transduction and metabolic processes.
Key Mechanisms:
- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in critical biological processes, leading to therapeutic effects.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit various pharmacological activities:
Case Studies
- Neuroblastoma Cell Studies :
- Tyrosinase Inhibition :
- Calcium Mobilization Assays :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure significantly affect the biological activity of oxazole derivatives. For instance, substituting different groups at specific positions on the oxazole ring alters potency and selectivity for biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-fluorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
- Step 1 : Formation of the oxazole core via cyclization of precursors like 2-furaldehyde derivatives under acidic or basic conditions.
- Step 2 : Coupling the oxazole-2-carboxylic acid with 2-phenoxyethylamine using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 3 : Introducing the 4-fluorophenyl group via Suzuki-Miyaura cross-coupling with a fluorophenyl boronic acid catalyst .
- Optimization : Yields improve with controlled temperature (0–5°C for sensitive steps), inert atmospheres, and purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., fluorophenyl substituent position) and amide bond formation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z 355.12) .
- Infrared (IR) Spectroscopy : Detects carbonyl stretching (~1680 cm) and C-F bonds (~1220 cm) .
- HPLC : Monitors purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How does the presence of the 4-fluorophenyl group influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution (EAS) at the para position. For example:
- Nucleophilic Substitution : Fluorine stabilizes transition states in SNAr reactions with amines or thiols under basic conditions (e.g., KCO/DMF) .
- Cross-Coupling : The fluorophenyl group participates in palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) for derivatization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound in enzyme inhibition?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the oxazole ring (e.g., thiazole or imidazole replacements) and phenoxyethyl chain lengths .
- Enzyme Assays : Test inhibition against targets like USP30 (a deubiquitinase linked to mitochondrial dysfunction) using fluorogenic substrates and IC determination .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Tyr in USP30’s active site) .
Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro models?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .
- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential cytochrome P450 metabolism .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway analysis .
Q. What crystallographic refinement methods (e.g., SHELX) are suitable for determining the compound’s solid-state structure, and what challenges arise from its flexible phenoxyethyl group?
- Methodological Answer :
- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Challenges : The phenoxyethyl chain’s conformational flexibility leads to disorder. Mitigate via:
- Low-Temperature Crystallization (e.g., 100 K) to stabilize conformers.
- TWINABS for correcting twinning artifacts in monoclinic systems .
- Validation : Check using R (<5%) and ADDSYM to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
